molecular formula C21H20ClN5O3 B2558262 3-(3-chlorobenzyl)-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-05-2

3-(3-chlorobenzyl)-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2558262
CAS No.: 876151-05-2
M. Wt: 425.87
InChI Key: VYYFGBYVEJHLKL-UHFFFAOYSA-N
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Description

3-(3-chlorobenzyl)-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H20ClN5O3 and its molecular weight is 425.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research on purine derivatives, such as the synthesis of new [c,d]-fused purinediones, provides foundational knowledge on the chemical synthesis and modification of purine-based compounds. For instance, studies demonstrate methodologies for obtaining various alkyl- or aryl-substituted purine diones through stepwise synthetic processes, highlighting the versatility of purine scaffolds in organic synthesis (Ondrej imo et al., 1995). This research is crucial for developing novel compounds with potential therapeutic applications.

Potential Therapeutic Applications

The exploration of purine derivatives in drug discovery is evidenced by their evaluation as multitarget drugs for neurodegenerative diseases. For example, 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones have been designed as tricyclic xanthine derivatives, evaluated for their adenosine receptor antagonism and monoamine oxidase (MAO) inhibition. Such compounds show promise for symptomatic and disease-modifying treatment of neurodegenerative disorders (A. Brunschweiger et al., 2014). This research indicates the potential of purine derivatives in developing treatments for complex diseases by targeting multiple pathological mechanisms.

Molecular Design and Drug Development

The structural and electronic properties of purine derivatives are of significant interest for molecular design and drug development. Theoretical studies on similar compounds provide insights into their electronic properties and relative energies, supporting their comparison with known therapeutic agents and aiding in the design of new drugs with optimized properties (A. H. Essa and A. Jalbout, 2008). Such investigations are fundamental for understanding the interactions of purine derivatives with biological targets and for designing compounds with desired biological activities.

Properties

IUPAC Name

3-[(3-chlorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O3/c1-24-18-17(19(28)27(21(24)29)12-14-5-2-6-15(22)11-14)26-9-4-8-25(20(26)23-18)13-16-7-3-10-30-16/h2-3,5-7,10-11H,4,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYFGBYVEJHLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC(=CC=C3)Cl)N4CCCN(C4=N2)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.